2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrimidoindole core, followed by the introduction of the ethyl, methoxy, and methyl groups, and finally the attachment of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOLE
- N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
2-({3-ETHYL-8-METHOXY-5-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H24N4O4S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(17-12-16(31-4)10-11-18(17)26(21)2)25-23(27)32-13-19(28)24-14-6-8-15(30-3)9-7-14/h6-12H,5,13H2,1-4H3,(H,24,28) |
InChI Key |
YNBCRNGBMZVRLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.